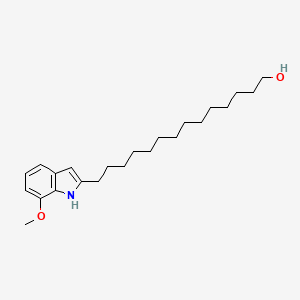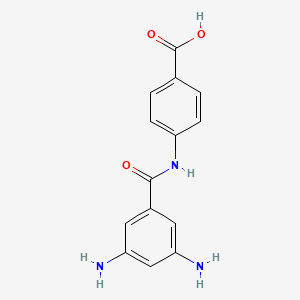
4-(3,5-Diaminobenzamido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Diaminobenzamido)benzoic acid is an organic compound that features both amine and carboxylic acid functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of both amine and carboxylic acid groups allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Diaminobenzamido)benzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with 4-aminobenzoic acid. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of 3,5-diaminobenzoic acid, a key precursor, involves the reduction of 3,5-dinitrobenzoic acid. This reduction can be achieved using various methods such as hydrogenation in the presence of a catalyst like Raney nickel or palladium on carbon. The reaction is typically conducted under controlled temperature and pressure conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
4-(3,5-Diaminobenzamido)benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amine groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amine groups.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
4-(3,5-Diaminobenzamido)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-(3,5-Diaminobenzamido)benzoic acid involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with proteins, potentially inhibiting their function. Additionally, the carboxylic acid group can participate in ionic interactions, further influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
3,5-Dinitrobenzoic acid: Used in similar applications but has different reactivity due to the presence of nitro groups instead of amine groups.
4-Aminobenzoic acid: Shares the amine group but lacks the additional functional groups that provide the versatility of 4-(3,5-Diaminobenzamido)benzoic acid.
Uniqueness
This compound is unique due to the presence of both amine and carboxylic acid groups, allowing it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
676325-61-4 |
|---|---|
分子式 |
C14H13N3O3 |
分子量 |
271.27 g/mol |
IUPAC 名称 |
4-[(3,5-diaminobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H13N3O3/c15-10-5-9(6-11(16)7-10)13(18)17-12-3-1-8(2-4-12)14(19)20/h1-7H,15-16H2,(H,17,18)(H,19,20) |
InChI 键 |
OQZHHBIFYDRZPU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)
![1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B12517007.png)
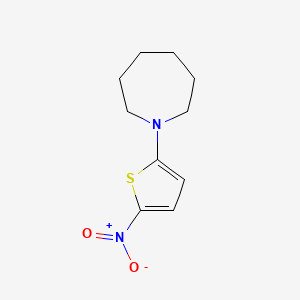

![2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium](/img/structure/B12517034.png)
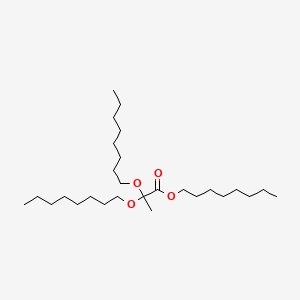
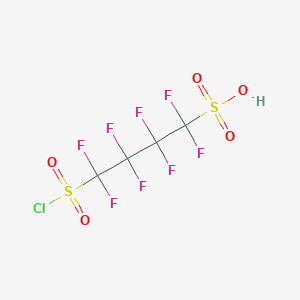
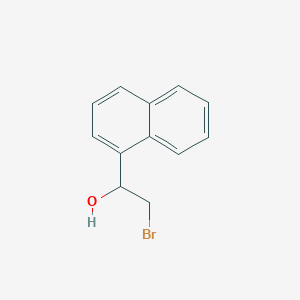
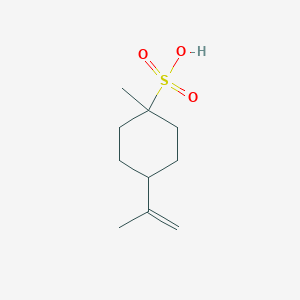
![N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea](/img/structure/B12517075.png)
![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
![Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12517087.png)
![N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12517095.png)
